

Fosinopril versus Amlodipine in Diabetic Cardiovascular Disease: A Comparative Guide

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Compound of Interest

Compound Name: *fosinopril*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, **fosinopril**, and the calcium channel blocker, amlodipine, in preventing cardiovascular events in diabetic models. The information presented is based on preclinical and clinical data to inform research and development in cardiovascular therapeutics for diabetic patients.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from studies comparing the effects of **fosinopril** and amlodipine in diabetic models.

Parameter	Fosinopril	Amlodipine	Study Model	Reference
Hemodynamics				
Systolic Blood Pressure	↓ (8 mmHg reduction)	↓↓ (10 mmHg reduction)	Hypertensive Type 2 Diabetic Patients	[1][2][3]
Diastolic Blood Pressure	↓ (3 mmHg reduction)	↓↓ (5 mmHg reduction)	Hypertensive Type 2 Diabetic Patients	[1][2][3]
End-Diastolic Pressure	Prevents or diminishes increase	-	Streptozotocin-Diabetic Rats	[4]
Coronary Perfusion Pressure	Prevents or diminishes increase	-	Streptozotocin-Diabetic Rats	[4]
Vascular Resistance	Prevents or diminishes increase	-	Streptozotocin-Diabetic Rats	[4]
Cardiac Function & Remodeling				
Left Ventricular Mass Index (LVMI)	↓ (fell by 6.5%)	-	Type 2 Diabetic Patients	[5]
Isovolumic Relaxation Time	Improved	-	Type 2 Diabetic Patients	[5]
Ejection Fraction (%EF)	-	↑ (Improved)	Diabetic Rats with Acute Myocardial Infarction	[6]
Fractional Shortening (%FS)	-	↑ (Improved)	Diabetic Rats with Acute	[6]

			Myocardial Infarction	
Left Ventricular End-Systolic Diameter (LVEDs)	-	↓ (Reduced)	Diabetic Rats with Acute Myocardial Infarction	[6]
Cardiovascular Events (Clinical Data)				
Combined Outcome (Acute MI, Stroke, Hospitalized Angina)	↓ (51% reduction in risk)	Higher risk compared to fosinopril	Hypertensive Type 2 Diabetic Patients (FACET Trial)	[7][8]
Biomarkers & Cellular Effects				
Plasminogen Activator Inhibitor-1 (PAI-1)	↓ (Tended to decrease)	↑ (Tended to increase)	Hypertensive Type 2 Diabetic Patients	[1][2][3]
Interstitial and Perivascular Fibrosis	Inhibition	↓ (Reduced)	Streptozotocin-Diabetic Rats	[4][6]
Cardiomyocyte Apoptosis	-	↓ (Decreased)	Diabetic Rats with Acute Myocardial Infarction	[6]
Endothelial Progenitor Cell (EPC) Mobilization	-	↑ (Improved)	Diabetic Rats with Acute Myocardial Infarction	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Streptozotocin-Induced Diabetic Rat Model for Fosinopril Efficacy

- Animal Model: Male Wistar rats were used in the study.
- Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-60 mg/kg body weight. A blood glucose concentration of ≥ 16.67 mmol/L was considered indicative of successful diabetes induction.[\[9\]](#)
- Treatment Groups:
 - Control group
 - Control + **Fosinopril** group
 - Diabetic group
 - Diabetic + **Fosinopril** group
- Drug Administration: **Fosinopril** was administered daily via oral gavage at a dose of 10 mg/kg body weight for a duration of 4 to 6 months.[\[4\]](#)[\[10\]](#)
- Cardiovascular Function Analysis: Cardiac performance was analyzed in isolated perfused hearts. Parameters measured included end-diastolic pressure (EDP), coronary perfusion pressure (CPP), and vascular resistance. Myocardial perfusion was also assessed.[\[4\]](#)

Streptozotocin-Induced Diabetic Rat Model for Amlodipine Efficacy

- Animal Model: Male Wistar rats were utilized.
- Induction of Diabetes: Diabetes was induced via an intraperitoneal injection of STZ. For non-insulin-dependent diabetes mellitus (NIDDM) models, STZ was injected in neonatal rats.

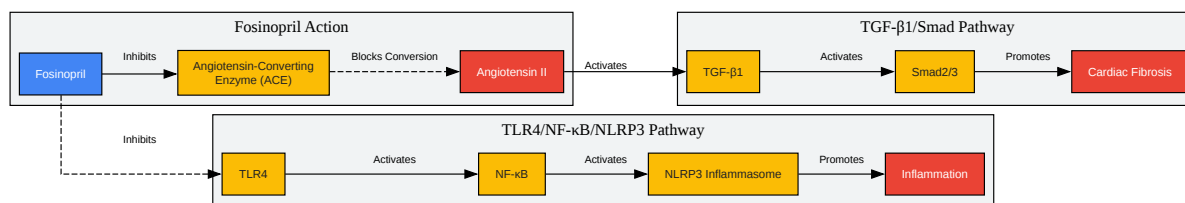
- Treatment Groups:
 - Control group
 - Diabetic group
 - Diabetic + Amlodipine group
- Drug Administration: Amlodipine was administered orally at a dose of 2.5 to 5 mg/kg per day for six weeks.[\[6\]](#)[\[11\]](#)
- Cardiovascular and Metabolic Analysis: Parameters assessed included blood glucose levels, insulin levels, serum lipids, blood pressure, and heart rate. In studies involving myocardial infarction, cardiac function was evaluated using echocardiography to measure ejection fraction and fractional shortening.[\[6\]](#)[\[11\]](#) Histological analysis was also performed to assess for myocardial degeneration and inflammatory cell presence.

Signaling Pathways

The cardioprotective effects of **fosinopril** and amlodipine in diabetic models are mediated through distinct signaling pathways.

Fosinopril's Cardioprotective Signaling Pathway

Fosinopril exerts its beneficial effects in part by inhibiting the renin-angiotensin system, which in turn can modulate pathways involved in fibrosis and inflammation. One key pathway identified is the TGF- β 1/Smad signaling cascade, which is crucial in the development of cardiac fibrosis. By reducing angiotensin II levels, **fosinopril** can attenuate the activation of this pathway, leading to decreased collagen deposition and reduced cardiac stiffness. Furthermore, evidence suggests **fosinopril** may inhibit the TLR4/NF- κ B/NLRP3 inflammasome pathway, thereby reducing inflammation.

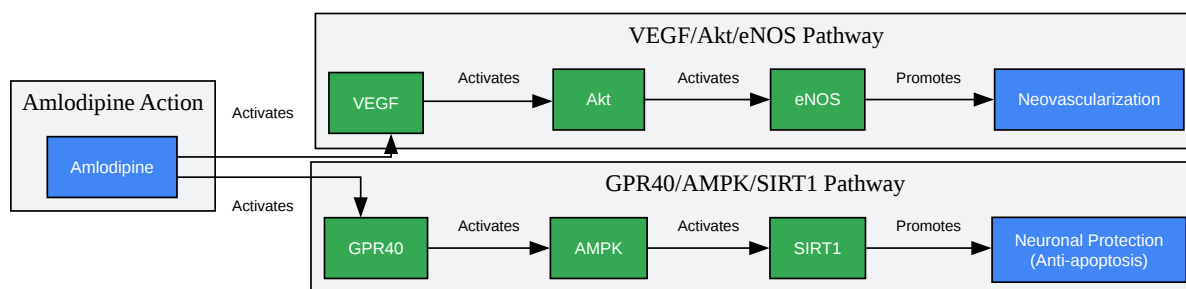


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Caption: **Fosinopril's** inhibition of ACE reduces Angiotensin II, mitigating fibrosis and inflammation.

Amlodipine's Cardioprotective Signaling Pathway

Amlodipine's cardioprotective mechanisms in diabetic models involve the promotion of neovascularization and protection against neuronal apoptosis. One identified pathway is the VEGF/Akt/eNOS signaling cascade, which plays a critical role in endothelial progenitor cell mobilization and angiogenesis. Amlodipine has been shown to activate this pathway, leading to improved blood vessel formation in ischemic tissue. Additionally, amlodipine may protect against diabetic peripheral neuropathy through the GPR40/LKB1/AMPK/SIRT1/PGC-1 α pathway, which is involved in neuronal survival and mitochondrial function.



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